molecular formula C15H21NO4 B2403812 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid CAS No. 191611-88-8

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid

Cat. No.: B2403812
CAS No.: 191611-88-8
M. Wt: 279.336
InChI Key: QHXDGTCLHSYKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid is a versatile compound with a unique structure that allows for diverse applications in various scientific fields. This compound is known for its potential use in drug synthesis, polymer chemistry, and nanotechnology advancements.

Scientific Research Applications

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid is used in various scientific research applications, including:

    Chemistry: It is used in the synthesis of complex organic molecules and polymers.

    Biology: It is utilized in the study of biochemical pathways and molecular interactions.

    Industry: It is used in the production of advanced materials and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild and functional group tolerant reaction conditions . The process involves the coupling of boron reagents with halides in the presence of a palladium catalyst. The reaction conditions are generally mild, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of environmentally benign organoboron reagents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
  • 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pentanoic acid

Uniqueness

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid is unique due to its specific structure, which allows for diverse applications in various scientific fields. Its versatility and potential for use in drug synthesis, polymer chemistry, and nanotechnology make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(9-13(17)18)11-5-7-12(8-6-11)16-14(19)20-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXDGTCLHSYKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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